2-{[4-(2-bromo-4-methylphenyl)-5-(1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide
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Overview
Description
The compound 2-{[4-(2-bromo-4-methylphenyl)-5-(1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a complex organic molecule featuring multiple functional groups, including a brominated aromatic ring, a naphthyridine moiety, a triazole ring, and a sulfanyl-acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. One possible synthetic route includes:
Formation of the 2-bromo-4-methylphenyl intermediate: This can be achieved through bromination of 4-methylphenyl derivatives using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Synthesis of the naphthyridine core: The naphthyridine moiety can be synthesized via a condensation reaction involving appropriate precursors such as ethyl acetoacetate and 2-aminonicotinic acid under acidic conditions.
Construction of the triazole ring: This step involves a cyclization reaction, typically using hydrazine derivatives and appropriate aldehydes or ketones.
Formation of the sulfanyl linkage: The sulfanyl group can be introduced through a nucleophilic substitution reaction using thiols.
Final coupling: The final step involves coupling the synthesized intermediates through amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or carbonyl functionalities, converting them to amines or alcohols, respectively.
Substitution: The bromine atom in the aromatic ring can be substituted by nucleophiles such as amines or thiols, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted aromatic derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore. The presence of the naphthyridine and triazole rings suggests possible interactions with biological targets such as enzymes or receptors.
Medicine
Medicinally, this compound could be explored for its potential therapeutic properties. Compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes, receptors, or DNA. The naphthyridine moiety could intercalate with DNA, while the triazole ring might inhibit enzyme activity by binding to the active site.
Comparison with Similar Compounds
Similar Compounds
2-{[4-(2-bromo-4-methylphenyl)-5-(1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide: can be compared with other compounds containing naphthyridine and triazole rings, such as:
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C29H27BrN6O2S |
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Molecular Weight |
603.5 g/mol |
IUPAC Name |
2-[[4-(2-bromo-4-methylphenyl)-5-(1-ethyl-7-methyl-4-oxo-1,8-naphthyridin-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C29H27BrN6O2S/c1-5-35-15-22(26(38)21-12-9-19(4)31-27(21)35)28-33-34-29(36(28)24-13-8-18(3)14-23(24)30)39-16-25(37)32-20-10-6-17(2)7-11-20/h6-15H,5,16H2,1-4H3,(H,32,37) |
InChI Key |
HSEJVZJVKLTSTE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C3=NN=C(N3C4=C(C=C(C=C4)C)Br)SCC(=O)NC5=CC=C(C=C5)C |
Origin of Product |
United States |
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